4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a benzylamino group, and a carboxylic acid moiety. It serves as a versatile building block in organic synthesis, with applications in both chemical and biological research. The compound is classified as an amino acid derivative and is often utilized in the synthesis of more complex molecules.
The synthesis of 4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride typically involves several key steps:
The synthesis reactions typically require controlled temperatures and specific molar ratios of reactants. For example, reactions involving alcohols or water as solvents may be conducted under elevated temperatures (150° to 350° C) and pressures ranging from 0.01 to 100 bar .
The molecular structure of 4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride features:
In total, the compound contains 35 bonds, including 18 non-hydrogen bonds, 7 multiple bonds, and 4 rotatable bonds.
4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride largely depends on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors:
The compound exhibits typical physical properties associated with solid organic compounds. Its hydrochloride form is generally more soluble in water compared to its free base form.
Key chemical properties include:
Relevant data includes melting points, boiling points, and solubility metrics which are crucial for practical applications in laboratories.
4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride has several scientific uses:
The tetrahydropyran (THP) ring represents a privileged scaffold in medicinal chemistry due to its balanced physiochemical properties and bioisosteric relationship with piperidine and tetrahydropyranyl moieties. Early applications featured simple THP derivatives like tetrahydropyran-4-carboxylic acid (5337-03-1), valued for its conformational restraint and metabolic stability. As a biochemical reagent, it facilitated the study of lipid metabolism and enzyme interactions, serving as a synthetic intermediate for complex molecules [3]. The scaffold’s versatility expanded with the development of tetrahydropyran-4-carbaldehyde (50675-18-8), which enabled reductive amination strategies for introducing nitrogen-based functionalizations .
A significant evolution emerged in the design of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors. Researchers replaced morpholine rings with THP groups in benzoic acid derivatives, yielding compounds such as 2-tetrahydropyranyl-5-N-benzylamine analogues. These maintained inhibitory activity (IC₅₀ ∼40–60% at 10 μM) while modulating electron distribution at the catalytic site . The progression from simple THP carboxylic acids to 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (217299-03-1) further demonstrated the scaffold’s adaptability for introducing charged functionalities critical for target engagement [2].
Table 1: Evolution of Tetrahydropyran Scaffolds in Drug Discovery
Compound | Key Modification | Application | Reference |
---|---|---|---|
Tetrahydropyran-4-carboxylic acid | Carboxylic acid at C4 | Biochemical reagent synthesis | [3] |
Tetrahydropyran-4-carbaldehyde | Aldehyde at C4 | Reductive amination substrate | |
4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl | Amino and carboxylic acid at C4 | Building block for ionic interactions | [2] |
2-Tetrahydropyranyl-5-N-benzylamine | THP ring at C2 + benzylamine | PC-PLC inhibition |
The benzylamino group serves as a strategic handle for enhancing molecular recognition through π-system interactions and steric optimization. In PC-PLC inhibitors, installing a benzylamino moiety via reductive amination between tetrahydropyranyl anilines and substituted benzaldehydes dramatically improved target affinity. For example, N-benzyl derivatives with electron-donating groups (e.g., p-methoxy) achieved >50% enzyme inhibition by facilitating hydrophobic contact with Phe-66 in the catalytic pocket . The benzyl group’s planar geometry also enables π-stacking with aromatic residues in protein binding sites, a feature exploited in MCL-1/BCL-xL dual inhibitors where benzyl-linked tetrazoles maintained nanomolar binding despite replacing carboxylic acids [7].
In 4-benzylamino-tetrahydropyran-4-carboxylic acid HCl, the benzylamino group augments the scaffold’s three-dimensionality. The quaternary C4 carbon—bonded to both the benzylamino and carboxylic acid groups—creates steric congestion that mimics peptide turn structures. This geometry is instrumental for disrupting protein-protein interactions (PPIs), particularly those involving deep hydrophobic grooves like those in BCL-2 family proteins [7].
Table 2: Impact of Benzylamino Modifications on Bioactivity
Benzylamino Substituent | Target | Biological Effect | Structural Role |
---|---|---|---|
p-Methoxy | PC-PLC | >50% enzyme inhibition at 10 μM | Enhanced hydrophobic stacking |
m-Chloro | MCL-1/BCL-xL | Kᵢ = 800 nM (MCL-1) | Halogen bonding with Arg263 |
Unsubstituted | Model PPIs | Improved helicity mimicry | π-Stacking with Phe residues |
Carboxylic acids are indispensable for engaging charged residues in PPI interfaces, particularly arginine-rich pockets. In MCL-1 inhibitors, the carboxylic acid of salicylic acid-based compounds forms a salt bridge with Arg263, a residue critical for BH3 domain binding. When this group was replaced with acylsulfonamides or tetrazoles—bioisosteres with similar pKₐ values—binding affinity persisted (Kᵢ ∼0.8–1.8 μM for MCL-1/BCL-xL). This highlights the carboxylic acid’s role in electrostatic complementarity rather than mere acidity [7].
For 4-benzylamino-tetrahydropyran-4-carboxylic acid HCl, the C4-carboxylic acid enables dual modes of action:
Notably, bioisosteric replacement studies reveal that while tetrazoles preserve affinity, they may alter membrane permeability. Carboxylic acid derivatives exhibit 3–5-fold lower cell permeability in Caco-2 assays compared to esters, justifying prodrug strategies in lead optimization [7].
Table 3: Carboxylic Acid Bioisosteres in PPI Inhibitors
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1